3-Bromo-4-fluoro-5-iodobenzaldehyde

Organic Synthesis Cross-Coupling Chemoselectivity

Ideal building block for orthogonal cross-coupling strategies due to C-I and C-Br bonds, enabling sequential Suzuki/Sonogashira reactions. Its high lipophilicity (LogP 3.53) and unique halogenation pattern support medicinal chemistry applications, particularly in ALDH-targeted cancer stem cell imaging per EP 2515949 A1. Choose this polyhalogenated benzaldehyde for convergent synthesis of complex molecules.

Molecular Formula C7H3BrFIO
Molecular Weight 328.90 g/mol
CAS No. 1356113-37-5
Cat. No. B6352686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-fluoro-5-iodobenzaldehyde
CAS1356113-37-5
Molecular FormulaC7H3BrFIO
Molecular Weight328.90 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)F)I)C=O
InChIInChI=1S/C7H3BrFIO/c8-5-1-4(3-11)2-6(10)7(5)9/h1-3H
InChIKeyVZRIOLAMLBZGDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-fluoro-5-iodobenzaldehyde (CAS 1356113-37-5): Core Properties and Procurement Identifiers


3-Bromo-4-fluoro-5-iodobenzaldehyde is a halogenated aromatic aldehyde (molecular formula C₇H₃BrFIO, MW 328.91 g/mol) [1]. It is primarily used as a functional building block in organic synthesis due to its reactive aldehyde group and the presence of three distinct halogen atoms (Br, F, I) on the aromatic ring, which enable sequential or orthogonal functionalization strategies [2]. The compound is commercially available with a purity specification of ≥95% or 97% from various suppliers .

Why Generic Substitution of 3-Bromo-4-fluoro-5-iodobenzaldehyde Fails: The Problem with Halogen Randomization


Substituting this compound with other halogenated benzaldehydes is not feasible due to the specific, non-interchangeable roles of its three halogen atoms. The fluorine atom modulates the electronic properties of the ring and can influence biological activity in medicinal chemistry applications [1], while the bromine and iodine atoms provide two distinct synthetic handles with vastly different reactivities in cross-coupling reactions [2]. Using a simpler analog, such as a mono- or di-halogenated benzaldehyde, would forfeit the capacity for sequential, site-selective functionalization, thereby necessitating longer synthetic routes and reducing overall efficiency. The following quantitative evidence details these specific points of differentiation.

Quantitative Differentiation Evidence for 3-Bromo-4-fluoro-5-iodobenzaldehyde


Orthogonal Reactivity: Iodine vs. Bromine Cross-Coupling Selectivity

The presence of both iodine and bromine atoms on the same aromatic ring enables sequential, chemoselective cross-coupling reactions. In systems with both C–I and C–Br bonds, palladium- or nickel-catalyzed reactions can be tuned to selectively react at the iodine site first, leaving the bromine site untouched for a subsequent, different coupling [1]. This orthogonal reactivity is not possible with simpler analogs like 3-bromo-4-fluorobenzaldehyde, which possess only a single reactive halide (bromine), thereby limiting synthetic versatility [2].

Organic Synthesis Cross-Coupling Chemoselectivity

Electron-Withdrawing Fluorine Modulation for Medicinal Chemistry

The fluorine substituent plays a critical role in modulating the electronic properties of the aromatic ring, which is a key strategy in medicinal chemistry to improve metabolic stability and binding affinity. A patent application (EP 2515949 A1) explicitly claims the use of fluoro- and iodo-containing aldehydes as ALDH substrates for diagnostic imaging, highlighting the importance of the fluorine atom in this context [1]. This contrasts with non-fluorinated or singly-fluorinated analogs where this specific combination of properties (ALDH recognition and imaging handle) is not achieved.

Medicinal Chemistry Drug Design ALDH Imaging

High Calculated Lipophilicity (LogP) for Membrane Permeability

The compound's lipophilicity, a key determinant of membrane permeability and bioavailability, is significantly higher than that of less halogenated analogs. The calculated LogP value for 3-bromo-4-fluoro-5-iodobenzaldehyde is 3.53 [1]. For comparison, the value for the less substituted 3-bromo-4-fluorobenzaldehyde is 2.51 [2]. This difference of 1.02 LogP units corresponds to an approximately 10-fold increase in the partition coefficient (P), which can have a substantial impact on a molecule's ability to cross biological membranes.

Physicochemical Properties Drug-likeness Lipophilicity

Verified Purity and Commercial Availability as a Research Tool

The compound is a catalog item from multiple established vendors with a specified minimum purity of 95% or 97% . This ensures that researchers receive a consistently pure reagent, minimizing the impact of unknown impurities on experimental outcomes. While this is a standard specification for many fine chemicals, it is a mandatory quantitative threshold for procurement decisions and confirms the compound's status as a reliable, off-the-shelf building block rather than a custom synthesis target.

Procurement Chemical Purity Supply Chain

Primary Research and Industrial Application Scenarios for 3-Bromo-4-fluoro-5-iodobenzaldehyde


Sequential, Site-Selective Cross-Coupling for Complex Molecule Synthesis

This compound is ideally suited for the synthesis of highly functionalized aromatic cores where convergent assembly is required. The orthogonal reactivity of the C–I and C–Br bonds allows for two different, sequential cross-coupling reactions (e.g., Sonogashira followed by Suzuki) without the need for intermediate protecting group manipulations [1]. This capability is directly supported by the class-level evidence of orthogonal functionalization in polyhalogenated systems and is a key reason to select this compound over a simpler, mono- or di-halogenated benzaldehyde.

Development of Fluorinated Probes for Aldehyde Dehydrogenase (ALDH) Imaging

The compound falls within the scope of a patent application (EP 2515949 A1) that specifically claims fluoro- and iodo-containing aldehydes as substrates for ALDH, with applications in cancer stem cell imaging [2]. Researchers developing ALDH-targeted diagnostic or therapeutic agents should prioritize this compound, as its specific halogenation pattern is directly linked to a documented biological application, providing a clear rationale over non-fluorinated or differently substituted analogs.

Synthesis of Lipophilic Building Blocks for Drug Discovery

With a calculated LogP of 3.53, this compound is significantly more lipophilic than many of its less halogenated counterparts (e.g., 3-bromo-4-fluorobenzaldehyde, LogP 2.51) [3]. This property makes it a valuable starting material for creating drug-like molecules intended to cross cellular membranes or access hydrophobic binding pockets. Medicinal chemists can use this quantitative data to select this building block when high lipophilicity is a desired molecular feature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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